N-methylpyrrolidine-3-sulfonamide

Übersicht

Beschreibung

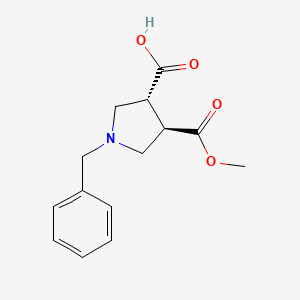

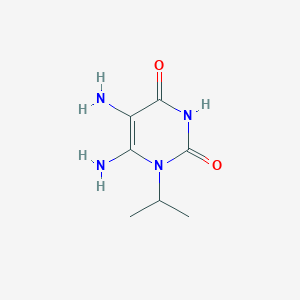

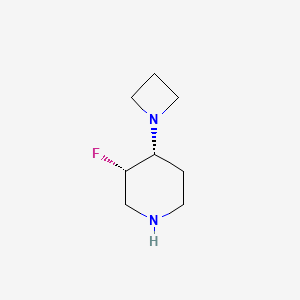

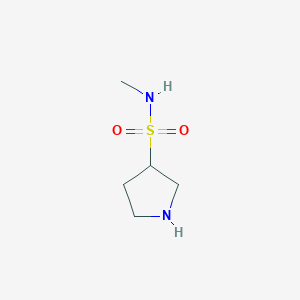

“N-methylpyrrolidine-3-sulfonamide” is an organic compound with the chemical formula C5H12N2O2S . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthetic strategy for NHTf-substituted pyrrolidines, which could be applicable to N-methylpyrrolidine-3-sulfonamide, involves four high-yielding steps from the corresponding aldehydes: reductive amination, hydrogenolysis, sulfonamide synthesis, and N-Boc deprotection .Molecular Structure Analysis

The molecular structure of N-methylpyrrolidine-3-sulfonamide is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also includes a sulfonamide group, which is a common feature in many bioactive compounds .Chemical Reactions Analysis

Pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, can undergo various chemical reactions. The pyrrolidine ring can be functionalized or constructed from different precursors . The sulfonamide group can also participate in various reactions, contributing to the compound’s bioactivity .Physical And Chemical Properties Analysis

N-methylpyrrolidine-3-sulfonamide hydrochloride has a molecular weight of 200.69 . Its melting point is between 167-168 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Precursors for Drug Candidates: Sulfonimidates serve as valuable intermediates for synthesizing sulfoximine and sulfonimidamide drug candidates. Researchers explore their potential in developing novel therapeutic agents .

Chiral Templates: The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates. Asymmetric syntheses can utilize this property, making them essential in drug development .

Polymer Synthesis

Sulfonimidates find applications beyond drug discovery:

- Polymer Building Blocks : Researchers have used sulfonimidates as building blocks to access alternative sulfur(VI) compounds. For instance, they play a role in creating poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

Sulfonimidates exhibit interesting reactivity under specific conditions:

Acid Sensitivity: Sulfonimidates are labile under acidic conditions, making them useful as alkyl transfer reagents to acids, alcohols, and phenols. Levchenko noted this property back in 1967 .

Temperature Sensitivity: Elevated temperatures can lead to sulfonimidate decomposition, converting them into sulfonamides over time. However, this property has been harnessed creatively in polymer synthesis .

Biological Activities

While not directly related to N-methylpyrrolidine-3-sulfonamide, pyrrolidine alkaloids (which share the pyrrolidine ring) have shown various biological activities:

Wirkmechanismus

Target of Action

N-methylpyrrolidine-3-sulfonamide (NPS) is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels . For instance, some pyrrolidine derivatives have been found to interact with estrogen receptor α (ERα) and casein kinase 1 (CK1) receptors .

Mode of Action

The interaction of pyrrolidine derivatives with their targets often involves binding to the active site of the target protein, leading to changes in the protein’s function . For example, certain pyrrolidine derivatives have been found to act as antagonists of ERα, inhibiting the receptor’s activity .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties . NPS has a molecular weight of 200.69 , which is within the range considered favorable for oral bioavailability.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that NPS could have diverse effects at the molecular and cellular level.

Action Environment

It is known that environmental factors can affect the behavior of sulfonamides, a class of compounds to which nps belongs . For instance, the presence of sulfonamides in the environment has been associated with the potential spread of antimicrobial resistance .

Zukünftige Richtungen

Pyrrolidine derivatives, including N-methylpyrrolidine-3-sulfonamide, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as optimizing their synthesis and improving their physicochemical properties .

Eigenschaften

IUPAC Name |

N-methylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZNQMKEGGNNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylpyrrolidine-3-sulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.